Estradiol-Undecanoat

Übersicht

Beschreibung

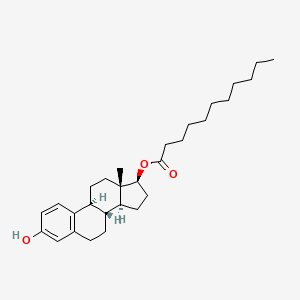

Estradiol undecylate is a synthetic estrogen ester, specifically the C17β undecanoate ester of estradiol. It is a long-acting prodrug of estradiol, which means it is converted into estradiol in the body. Estradiol undecylate has been used in hormone therapy for transgender women and in the treatment of prostate cancer in men .

Wissenschaftliche Forschungsanwendungen

Estradiol-Undecylát wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.

Industrie: Wird bei der Formulierung von langwirksamen injizierbaren Medikamenten eingesetzt.

Wirkmechanismus

Estradiol-Undecylát wirkt als Agonist des Östrogenrezeptors, dem biologischen Ziel von Östrogenen wie Estradiol. Nach der Verabreichung wird es hydrolysiert, um Estradiol freizusetzen, das dann an Östrogenrezeptoren in verschiedenen Geweben bindet. Diese Bindung aktiviert den Östrogenrezeptor, was zu Veränderungen der Genexpression und nachfolgenden physiologischen Wirkungen führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Regulation von Reproduktionsgeweben, Knochendichte und Herz-Kreislauf-Gesundheit .

Wirkmechanismus

Target of Action

Estradiol undecylate is an estrogen and hence is an agonist of the estrogen receptor, which is the biological target of estrogens like estradiol . The estrogen receptor is a nuclear receptor that is activated by the binding of its ligand, estradiol .

Mode of Action

Estradiol undecylate, being an estrogen, binds to and activates the estrogen receptor. This receptor-ligand complex then translocates into the nucleus and binds to estrogen-responsive genes. The activated genes bring about the changes in cellular function .

Biochemical Pathways

The activation of the estrogen receptor by estradiol undecylate leads to the modulation of various biochemical pathways. These include pathways involved in cell growth, differentiation, and proliferation. The specific effects depend on the target tissue and the nature of the estrogen-responsive genes that are activated .

Pharmacokinetics

Estradiol undecylate is administered via intramuscular injection and has high bioavailability . It is metabolized in the liver, blood, and tissues via cleavage by esterases into estradiol and undecanoic acid . The duration of action for an intramuscular injection can range from 1-2 months for a 10-12.5 mg dose to 2-4 months for a 25-50 mg dose .

Result of Action

The activation of the estrogen receptor by estradiol undecylate can lead to various cellular and molecular effects. For example, it has been used in the treatment of prostate cancer in men and as a part of hormone therapy for transgender women . It has also been used to suppress sex drive in sex offenders .

Biochemische Analyse

Biochemical Properties

Estradiol undecylate functions as an estrogen and acts as an agonist of the estrogen receptor, which is the biological target of estrogens like estradiol . Upon administration, estradiol undecylate is cleaved by esterases in the liver, blood, and tissues to release estradiol and undecanoic acid . The released estradiol then binds to estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. This binding initiates a cascade of biochemical reactions that regulate gene expression and cellular functions .

Cellular Effects

Estradiol undecylate influences various types of cells and cellular processes by binding to estrogen receptors. This binding affects cell signaling pathways, gene expression, and cellular metabolism . In target tissues such as the breast, uterus, and bone, estradiol undecylate promotes cell proliferation and differentiation. It also plays a crucial role in maintaining bone density and regulating the menstrual cycle . Additionally, estradiol undecylate has been shown to impact the hypothalamic-pituitary-gonadal axis, influencing the secretion of gonadotropins and other hormones .

Molecular Mechanism

At the molecular level, estradiol undecylate exerts its effects by binding to estrogen receptors, which are intracellular proteins that function as transcription factors . This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function . Estradiol undecylate also influences the ubiquitination and degradation of estrogen receptors, which is a key mechanism for regulating receptor levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of estradiol undecylate can vary over time due to its stability and degradation. The compound is known for its prolonged duration of action, with effects lasting from 1 to 4 months depending on the dosage . Studies have shown that estradiol undecylate maintains its stability in biological systems, allowing for sustained release of estradiol over time . Long-term effects observed in in vitro and in vivo studies include changes in cellular function, hormone levels, and gene expression .

Dosage Effects in Animal Models

The effects of estradiol undecylate in animal models vary with different dosages. At lower doses, estradiol undecylate effectively suppresses testosterone levels and promotes feminization in male animals . At higher doses, it can cause adverse effects such as cardiovascular issues, fluid retention, and breast development . Threshold effects have been observed, with significant changes in hormone levels and cellular function occurring at specific dosage levels .

Metabolic Pathways

Estradiol undecylate is metabolized primarily in the liver, where it is cleaved by esterases to release estradiol and undecanoic acid . The estradiol is then further metabolized through hydroxylation, sulfation, and glucuronidation pathways . These metabolic processes involve enzymes such as cytochrome P450s, sulfotransferases, and UDP-glucuronosyltransferases . The metabolites are eventually excreted in the urine .

Transport and Distribution

Within cells and tissues, estradiol undecylate is transported and distributed via binding to plasma proteins such as albumin and sex hormone-binding globulin . This binding facilitates the transport of estradiol undecylate to target tissues, where it can exert its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues and exert prolonged effects .

Subcellular Localization

Estradiol undecylate and its active form, estradiol, are primarily localized in the nucleus of target cells . Upon entering the cell, estradiol binds to estrogen receptors, which then translocate to the nucleus . In the nucleus, the receptor-ligand complex binds to DNA and regulates gene transcription . This subcellular localization is crucial for the compound’s ability to modulate gene expression and cellular function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Estradiol-Undecylát wird durch Veresterung von Estradiol mit Undecansäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, und wird unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann durch Umkristallisation oder Chromatographie gereinigt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Estradiol-Undecylát ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um eine gleichbleibende Produktqualität zu gewährleisten. Die Reinigungsschritte können zusätzliche Techniken wie Destillation und Hochleistungsflüssigchromatographie (HPLC) umfassen, um die gewünschten Reinheitsgrade zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Estradiol-Undecylát unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Estradiol-Undecylát kann oxidiert werden, um Östron zu bilden, ein weniger wirksames Östrogen.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um verschiedene Metaboliten zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Esterasen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Hydrolyse: Estradiol und Undecansäure.

Oxidation: Östron.

Reduktion: Verschiedene reduzierte Metaboliten von Estradiol.

Analyse Chemischer Reaktionen

Types of Reactions

Estradiol undecylate undergoes several types of chemical reactions, including:

Oxidation: Estradiol undecylate can be oxidized to form estrone, a less potent estrogen.

Reduction: The compound can undergo reduction reactions to form various metabolites.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Estradiol and undecanoic acid.

Oxidation: Estrone.

Reduction: Various reduced metabolites of estradiol.

Vergleich Mit ähnlichen Verbindungen

Estradiol-Undecylát ist unter den Östrogenestern einzigartig aufgrund seiner langen Wirkungsdauer. Zu ähnlichen Verbindungen gehören:

- Estradiolacetat

- Estradiolbenzoat

- Estradiolcypionat

- Estradiolvalerat

- Estradioldiundecylát

- Estradioldiundecylenat

Im Vergleich zu diesen Verbindungen hat Estradiol-Undecylát eine längere Wirkungsdauer, wodurch es für eine langfristige Hormontherapie geeignet ist .

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHUMRBWIWWBGW-GVGNIZHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023003 | |

| Record name | Estradiol undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-53-7 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol undecylate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol undecylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL UNDECYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.